2-Methyl-1-pentanol

Description

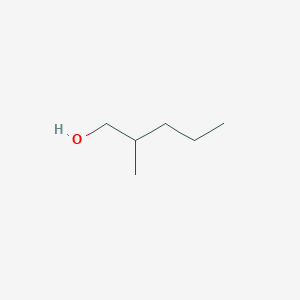

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNHSEQQEPMLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026714 | |

| Record name | 2-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 2-Methyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

148 °C @ 760 MM HG | |

| Record name | 2-METHYL-1-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

54 °C, 129 °F (54 °C) (CLOSED CUP) | |

| Record name | 2-Methyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL; ETHER; ACETONE, 0.31% BY WEIGHT IN WATER, Water solubility = 6000 mg/L @ 25 °C. | |

| Record name | 2-METHYL-1-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8263 @ 20 °C/4 °C | |

| Record name | 2-METHYL-1-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.52 (AIR= 1) | |

| Record name | 2-METHYL-1-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.92 [mmHg], Vapor pressure = 1.1 mm Hg @ 20 °C, 1.92 mm Hg @ 25 °C /from experimentally-derived coefficients/ | |

| Record name | 2-Methyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

105-30-6 | |

| Record name | 2-Methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8933MB30H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Methyl-1-pentanol (CAS No: 105-30-6). The information is compiled from various scientific sources and is intended to support research, development, and quality control activities.

Summary of Physical Properties

This compound is a colorless liquid with a mild, characteristic odor.[1][2] It is a branched-chain hexyl alcohol that finds applications as a solvent and an intermediate in the synthesis of other chemical compounds.[3] The following table summarizes its key physical properties.

| Property | Value | Units | Conditions |

| Molecular Formula | C6H14O | - | - |

| Molecular Weight | 102.17 | g/mol | - |

| Boiling Point | 148 - 149 | °C | at 760 mmHg |

| Melting Point | Approximately -130 to -48.42 | °C | |

| Density | 0.824 - 0.8263 | g/mL | at 20-25 °C |

| Water Solubility | 5.96 - 8.1 | g/L | at 25 °C |

| Vapor Pressure | 1.5 - 1.92 | mmHg | at 20-25 °C |

| Refractive Index | 1.417 - 1.4182 | - | at 20 °C (n20/D) |

| Flash Point | 53 - 54 | °C | Closed Cup |

| Vapor Density | 3.5 | (Air = 1) | - |

| Autoignition Temperature | 310 | °C | |

| Explosive Limits | 1.1 - 9.6 | % by volume in air |

Detailed Physical Properties

Molecular and Chemical Identity

-

IUPAC Name: 2-Methylpentan-1-ol[3]

-

Synonyms: Isohexyl alcohol, 2-Methylpentanol-1, sec-Amyl carbinol[1][2]

Organoleptic Properties

Thermodynamic Properties

-

Boiling Point: The reported boiling point of this compound at standard atmospheric pressure (760 mmHg) is consistently around 148 °C.[1][4][5][7] Some sources indicate a boiling point of 149 °C.[3][8]

-

Melting Point: There is a range of reported melting points, from an estimated -48.42 °C to a range of -130 to -128 °C.[6][9] This variation may be due to the difficulty in measuring the precise melting point of a substance that can supercool.

-

Flash Point: The closed-cup flash point is consistently reported as 53-54 °C.[1][2][4][5] This classifies it as a flammable liquid.[4]

-

Autoignition Temperature: The autoignition temperature is reported to be 310 °C (590 °F).[1][3]

-

Vapor Pressure: The vapor pressure is reported as 1.5 mmHg at 20 °C and 1.92 mmHg at 25 °C.[1][4][9][10]

-

Vapor Density: The vapor density is approximately 3.5 times that of air.[4][9][10]

Physical and Transport Properties

-

Density: The density of this compound is approximately 0.824 g/mL at 25 °C and 0.8263 g/cm³ at 20 °C.[1][3][4]

-

Solubility:

-

Refractive Index: The refractive index is consistently reported as 1.418 at 20 °C for the sodium D-line (n20/D).[1][4][10] Some sources provide a slightly broader range of 1.417 to 1.419.[6][7]

Experimental Protocols for Property Determination

The following are detailed methodologies for determining the key physical properties of liquid alcohols like this compound. These are generalized protocols based on standard laboratory practices and recognized testing methods.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination is through simple distillation.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound (typically 20-30 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The heating mantle is turned on, and the liquid is heated to its boiling point.

-

As the liquid boils, the vapor rises, enters the condenser, is cooled by circulating water, and condenses back into a liquid, which is collected in the receiving flask.

-

The temperature is recorded when the distillation rate is steady and the temperature on the thermometer remains constant. This constant temperature is the boiling point of the liquid.

-

The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.

-

Determination of Density (Electronic Densimetry)

Modern electronic densimeters provide a rapid and highly accurate method for determining the density of liquids. This method is based on measuring the oscillation period of a U-shaped tube filled with the sample.

-

Apparatus: Digital density meter.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and ultrapure water.

-

The measuring cell, a U-shaped borosilicate glass tube, is cleaned and dried.

-

A small sample of this compound is injected into the measuring cell, ensuring no air bubbles are present.

-

The U-tube is electromagnetically excited to oscillate at its characteristic frequency. This frequency changes depending on the mass of the liquid in the tube.

-

The instrument measures the period of oscillation and, based on the calibration, calculates and displays the density of the sample at a controlled temperature (e.g., 20 °C or 25 °C).

-

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a classical and widely used technique for determining the solubility of a substance in water.

-

Apparatus: Erlenmeyer flask with a stopper, mechanical shaker or magnetic stirrer, constant temperature water bath, analytical balance, and a suitable analytical instrument for quantification (e.g., gas chromatograph).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled or deionized water in the Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature water bath (e.g., 25 °C).

-

The mixture is agitated using a mechanical shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

After agitation, the mixture is allowed to stand undisturbed in the constant temperature bath to allow for phase separation.

-

A sample of the aqueous phase is carefully withdrawn, ensuring that no undissolved droplets of the alcohol are included. This may require centrifugation or filtration.

-

The concentration of this compound in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography, by comparing the response to a series of calibration standards.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a characteristic property that is useful for identification and purity assessment.

-

Apparatus: Abbe refractometer, a constant temperature water circulator, and a light source (typically a sodium lamp or a white light source with a compensator).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

The temperature of the prisms is controlled to a specific temperature (e.g., 20 °C) using the circulating water bath.

-

A few drops of the this compound sample are placed on the surface of the measuring prism.

-

The prisms are closed, and the light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the control knobs are adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

If using a white light source, the chromaticity compensator is adjusted to eliminate any color fringe at the borderline.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. Closed-cup methods are commonly used for regulatory purposes as they generally give lower, more conservative values than open-cup methods. Standard methods include ASTM D56 (Tag Closed-Cup) and ASTM D93 (Pensky-Martens Closed-Cup).

-

Apparatus: A closed-cup flash point tester (e.g., Tag or Pensky-Martens apparatus).

-

Procedure (Generalized):

-

The sample cup is filled with this compound to a specified level.

-

The lid, which contains an ignition source (a small flame or an electric igniter) and an opening mechanism, is securely placed on the cup.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is dipped into the vapor space above the liquid surface through the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

-

The observed flash point is corrected for any deviation from standard atmospheric pressure.

-

Visualization of Methodological Workflow

While Graphviz is a powerful tool for visualizing pathways and complex workflows, the experimental protocols for determining fundamental physical properties are generally linear and sequential. A graphical representation would not add significant clarity beyond the detailed textual descriptions provided above. For instance, the workflow for a boiling point determination is a straightforward sequence of steps: sample preparation, apparatus assembly, heating, observation, and recording of the constant temperature. Similarly, other protocols follow a linear progression of calibration, sample introduction, measurement, and data recording. Therefore, the use of Graphviz diagrams is not applicable for illustrating these specific experimental procedures.

References

- 1. store.astm.org [store.astm.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. lcslaboratory.com [lcslaboratory.com]

- 4. store.astm.org [store.astm.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. vernier.com [vernier.com]

- 8. delltech.com [delltech.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. precisionlubrication.com [precisionlubrication.com]

An In-depth Technical Guide to 2-Methyl-1-pentanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-pentanol, a branched-chain primary alcohol with significant applications as a solvent and chemical intermediate. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, offering valuable insights for its use in research and development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methylpentan-1-ol .[1][2] Its structure consists of a five-carbon pentane (B18724) chain with a methyl group substituted at the second carbon and a hydroxyl group at the first carbon.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid.[2] Its branched structure gives it a lower evaporation rate and volatility compared to its straight-chain isomer, 1-pentanol.[2] The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C6H14O | [1][2][3][4] |

| Molecular Weight | 102.17 g/mol | [2][3] |

| CAS Number | 105-30-6 | [4] |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 148 °C | [1][2][3] |

| Melting Point | -48.42 °C (estimate) | [1] |

| Density | 0.824 g/mL at 25 °C | [1][3] |

| Flash Point | 53 - 54 °C | [2][3] |

| Water Solubility | 5.96 - 8.1 g/L at 25 °C | [1][5] |

| Vapor Pressure | 1.5 - 1.92 mm Hg at 20 °C | [1][3][6] |

| Vapor Density | 3.5 (air = 1) | [1][2][3] |

| Refractive Index | 1.418 at 20 °C | [1][2][3] |

| Autoignition Temperature | 310 °C (590 °F) | [2][5] |

| Explosive Limits | 1.1 - 9.6% | [3][5] |

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation and Hydrogenation

A common industrial method for the synthesis of this compound involves the aldol condensation of propionaldehyde, followed by the hydrogenation of the resulting intermediate, 2-methyl-2-pentenal.[2][7]

Experimental Protocol:

-

Aldol Condensation: Propionaldehyde is treated with a base catalyst (e.g., sodium hydroxide) to induce an aldol condensation reaction. This reaction forms 2-methyl-2-pentenal.

-

Hydrogenation: The intermediate, 2-methyl-2-pentenal, is then hydrogenated using a suitable catalyst, such as nickel or palladium, under pressure. This step reduces both the alkene and aldehyde functional groups to yield this compound.

-

Purification: The final product is purified by fractional distillation to remove any unreacted starting materials, byproducts, and the catalyst.

The following diagram illustrates the synthesis workflow.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a solvent and chemical intermediate, its isomers have been studied for their biological activities. Notably, research on related branched-chain alcohols, such as 4-Methyl-1-pentanol, has revealed antagonistic effects on ethanol's impact on the L1 cell adhesion molecule (L1CAM) signaling pathway.[8] This pathway is crucial for neuronal migration and neurite outgrowth, and its disruption by ethanol (B145695) is implicated in fetal alcohol spectrum disorders.[8]

The antagonism by these longer-chain alcohols appears to be non-competitive, suggesting they may interfere with ethanol's interaction with a hydrophobic pocket on the L1CAM extracellular domain or modulate downstream signaling.[8] This makes branched-chain hexanols, including isomers of this compound, compounds of interest for researchers in neurodevelopment and drug development for mitigating the effects of prenatal alcohol exposure.

The diagram below illustrates the conceptual relationship of this antagonism.

Caption: Antagonism of ethanol's effect on L1CAM signaling.

Applications in Research and Drug Development

Given its properties, this compound has several applications relevant to the target audience:

-

Solvent: It serves as a solvent and co-solvent in various chemical reactions and formulations.[2][6]

-

Chemical Intermediate: It is a precursor for the synthesis of other organic compounds, such as plasticizers and surfactants.[2][6]

-

Research Compound: As a member of the C6 alcohol family, it can be used in comparative studies to understand structure-activity relationships, particularly in toxicology and pharmacology. The potential for isomers to modulate neuronal signaling pathways makes this class of compounds interesting for further investigation in drug discovery.[9]

References

- 1. Cas 105-30-6,this compound | lookchem [lookchem.com]

- 2. This compound | C6H14O | CID 7745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-甲基-1-戊醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 105-30-6 | TCI AMERICA [tcichemicals.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | 105-30-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Pentanol, 2-methyl: Significance and symbolism [wisdomlib.org]

Synthesis of 2-Methyl-1-pentanol from Propionaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Methyl-1-pentanol, a valuable solvent and chemical intermediate, starting from propionaldehyde (B47417). The primary and most industrially relevant method involves a two-step process: a base-catalyzed aldol (B89426) condensation of propionaldehyde to form 2-methyl-2-pentenal (B83557), followed by the catalytic hydrogenation of this intermediate to yield the desired this compound. This document details the underlying chemical principles, provides in-depth experimental protocols, summarizes key quantitative data, and presents visual representations of the synthesis pathway and experimental workflows.

Synthesis Pathway Overview

The conversion of propionaldehyde to this compound is efficiently achieved through a two-stage chemical transformation. The initial step involves the self-condensation of two propionaldehyde molecules in the presence of a base catalyst. This aldol condensation reaction forms 2-methyl-2-pentenal, an α,β-unsaturated aldehyde, with the elimination of a water molecule.

The subsequent step focuses on the reduction of 2-methyl-2-pentenal. This is accomplished via catalytic hydrogenation, a process that reduces both the carbon-carbon double bond and the aldehyde functional group to yield the saturated alcohol, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions, yields, and product specifications.

Table 1: Aldol Condensation of Propionaldehyde to 2-Methyl-2-pentenal

| Catalyst System | Temperature (°C) | Reaction Time (h) | Solvent | Propionaldehyde Conversion (%) | 2-Methyl-2-pentenal Selectivity (%) | Yield (%) | Reference |

| Strong Anion-Exchange Resin | 35 | 1 | Aqueous Media | 97 | 95 | ~92 | [1] |

| Activated Hydrotalcite (Mg/Al = 3.5) | 100 | 10 | Solvent-free | 97 | 99 | ~96 | [1] |

| Nitrogenous Organic Base / Organic Acid | - | - | Solvent-free | >95 | >95 | >95 | [1] |

Table 2: Catalytic Hydrogenation of 2-Methyl-2-pentenal to this compound

| Catalyst | Support | Temperature (°C) | Pressure (atm) | Solvent | Key Outcome | Reference |

| Platinum (Pt) | Silica (SiO₂) | 200-400 | - | Gas Phase | Primarily hydrogenation of C=C bond to 2-methyl-pentanal. Further hydrogenation can yield this compound. | |

| Palladium (Pd) | Silica (SiO₂) | 200-400 | - | Gas Phase | Similar to Platinum, favors C=C bond hydrogenation initially. | |

| Copper (Cu) | Silica (SiO₂) | 200-400 | - | Gas Phase | Catalyzes hydrogenation of both C=C and C=O bonds. Can produce this compound. | |

| Raney Nickel | - | - | - | Ethanol (B145695) | Effective for hydrogenation of alkenes and carbonyls. |

Table 3: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Propionaldehyde | C₃H₆O | 58.08 | 48 | 0.807 |

| 2-Methyl-2-pentenal | C₆H₁₀O | 98.14 | 136 | 0.856 |

| This compound | C₆H₁₄O | 102.17 | 148 | 0.825 |

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation

This protocol is based on the use of a strong anion-exchange resin as a catalyst, which offers high conversion and selectivity under mild conditions.[1]

Materials:

-

Propionaldehyde

-

Strong anion-exchange resin (e.g., Amberlite IRA-400)

-

Deionized water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, add propionaldehyde and deionized water.

-

Introduce the strong anion-exchange resin to the mixture. The recommended catalyst loading is approximately 0.4 g of resin per mL of propionaldehyde.

-

Heat the reaction mixture to 35°C with vigorous stirring.

-

Maintain the reaction at this temperature for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude 2-methyl-2-pentenal can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the hydrogenation of 2-methyl-2-pentenal using a supported platinum catalyst. Raney Nickel is also a viable and effective catalyst for this transformation.

Materials:

-

2-Methyl-2-pentenal

-

5% Platinum on activated carbon (Pt/C) or Raney Nickel

-

Ethanol (solvent)

-

Hydrogen gas (high purity)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In the reaction vessel of a high-pressure autoclave, dissolve 2-methyl-2-pentenal in ethanol.

-

Carefully add the 5% Pt/C catalyst or Raney Nickel to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Seal the autoclave and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 psi, but can be higher).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) with efficient stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Purge the system with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the ethanol solvent from the filtrate using a rotary evaporator.

-

The resulting crude this compound can be purified by fractional distillation.

Reaction Mechanisms

Base-Catalyzed Aldol Condensation

The base-catalyzed aldol condensation of propionaldehyde proceeds through the formation of an enolate ion, which then acts as a nucleophile.

Conclusion

The synthesis of this compound from propionaldehyde via a two-step process of aldol condensation followed by catalytic hydrogenation is a robust and efficient method. The choice of catalysts and reaction conditions in both steps is crucial for achieving high yields and selectivity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and purify this compound for various applications. Further optimization of the hydrogenation step to enhance selectivity towards the desired saturated alcohol remains a key area for ongoing research.

References

CAS number and molecular formula for 2-methylpentan-1-ol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and metabolic pathways of 2-methylpentan-1-ol. The data is presented to support research, development, and application of this compound in scientific and industrial settings.

Chemical Identity and Properties

2-methylpentan-1-ol is a branched-chain primary alcohol. It exists as a racemic mixture of two enantiomers, (2R)-2-methylpentan-1-ol and (2S)-2-methylpentan-1-ol, due to a chiral center at the second carbon.

Molecular Formula: C₆H₁₄O

CAS Numbers: The primary identifiers for 2-methylpentan-1-ol are its CAS numbers, which vary for the racemic mixture and its individual stereoisomers.

| Compound Name | CAS Number |

| 2-Methylpentan-1-ol (racemic) | 105-30-6 |

| (2R)-2-Methylpentan-1-ol | 17092-41-0[1] |

| (2S)-2-Methylpentan-1-ol | 1565-80-6 |

Physicochemical Properties: A summary of key physicochemical properties is provided below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 102.17 g/mol | [2] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 149 °C | [3] |

| Density | 0.8263 g/cm³ at 20 °C | [3] |

| Flash Point | 54 °C | [3] |

| Water Solubility | 8.1 g/L | [3] |

| Refractive Index | ~1.419 |

Synthesis of 2-Methylpentan-1-ol

The industrial synthesis of 2-methylpentan-1-ol is typically a two-step process involving an aldol (B89426) condensation followed by hydrogenation.[2]

Experimental Protocol: Two-Step Synthesis

Step 1: Aldol Condensation of Propanal to 2-Methyl-2-pentenal (B83557)

This step involves the self-condensation of propanal (propionaldehyde) catalyzed by a nitrogenous organic base to form the intermediate, 2-methyl-2-pentenal.[4]

-

Materials:

-

Propanal

-

Nitrogenous organic base (e.g., pyrrolidine, morpholine)

-

Organic acid (e.g., acetic acid)

-

-

Procedure:

-

In a suitable reaction vessel, mix propanal with the nitrogenous organic base. The molar ratio of propanal to the base is typically in the range of 1:0.02 to 1:1.2.[4]

-

Under agitation, add the organic acid to the mixture.

-

Stir the mixture at a controlled temperature, typically between 10 °C and 30 °C, for a period of 0.5 to 6 hours.[4]

-

Upon completion of the reaction, as monitored by techniques such as gas chromatography (GC), add water to wash the mixture.

-

Separate the organic layer containing the crude 2-methyl-2-pentenal.

-

The crude product can be purified by distillation.

-

Step 2: Hydrogenation of 2-Methyl-2-pentenal to 2-Methylpentan-1-ol

The unsaturated aldehyde, 2-methyl-2-pentenal, is then reduced to the saturated alcohol, 2-methylpentan-1-ol. This can be achieved using various reducing agents or catalytic hydrogenation.

-

Materials:

-

Purified 2-methyl-2-pentenal

-

Methanol (B129727) (or other suitable solvent)

-

Sodium borohydride (B1222165) (NaBH₄) or a hydrogenation catalyst (e.g., Platinum, Palladium, or Copper on a support)[5]

-

-

Procedure (using Sodium Borohydride): [6]

-

Dissolve the purified 2-methyl-2-pentenal in methanol in a reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution. A typical molar equivalent of NaBH₄ to the aldehyde is around 0.3.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude 2-methylpentan-1-ol can be purified by fractional distillation.

-

Synthesis Workflow Diagram

Caption: A diagram illustrating the two-step synthesis of 2-methylpentan-1-ol.

Biological Pathways

As a xenobiotic, 2-methylpentan-1-ol is expected to undergo metabolism in the liver to facilitate its excretion from the body. While specific signaling pathways are not typically associated with this compound, its biotransformation follows established routes for primary alcohols.

Proposed Metabolic Pathway

The metabolism of 2-methylpentan-1-ol is likely a multi-phase process, primarily involving oxidation.

-

Phase I Metabolism: The primary route of metabolism is expected to be oxidation.

-

Alcohol Dehydrogenase (ADH): This cytosolic enzyme is likely to catalyze the initial oxidation of 2-methylpentan-1-ol to its corresponding aldehyde, 2-methylpentanal, using NAD+ as a cofactor.[7]

-

Aldehyde Dehydrogenase (ALDH): The resulting aldehyde is then rapidly oxidized to 2-methylpentanoic acid by ALDH, which is found in the mitochondria.

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes, such as CYP2E1, are also known to metabolize alcohols and could contribute to the oxidation of 2-methylpentan-1-ol.[8][9]

-

-

Phase II Metabolism: The resulting carboxylic acid can undergo further metabolism or be conjugated with molecules like glucuronic acid to increase its water solubility for renal excretion.

Metabolic Pathway Diagram

Caption: A diagram showing the proposed metabolic fate of 2-methylpentan-1-ol.

Experimental Protocol: In Vitro Metabolism Assay

To investigate the metabolism of 2-methylpentan-1-ol, an in vitro assay using liver subcellular fractions can be performed.

-

Objective: To identify the metabolites of 2-methylpentan-1-ol and to determine the primary enzymes involved in its metabolism.

-

Materials:

-

Human liver microsomes or S9 fraction

-

2-methylpentan-1-ol

-

NADPH regenerating system (for CYP activity)

-

NAD+ (for ADH activity)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific enzyme inhibitors (e.g., 4-methylpyrazole (B1673528) for ADH, ketoconazole (B1673606) for CYP3A4)

-

Quenching solution (e.g., acetonitrile)

-

Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

-

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (or S9 fraction), and the NADPH regenerating system (or NAD+).

-

Pre-incubate the mixtures at 37 °C for a few minutes.

-

Initiate the reaction by adding 2-methylpentan-1-ol to the mixture. For inhibitor studies, add the specific inhibitor before the substrate.

-

Incubate at 37 °C for a specified time period (e.g., 60 minutes).

-

Terminate the reaction by adding a cold quenching solution, such as acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of the parent compound and its metabolites using GC-MS or LC-MS.

-

Compare the metabolite profiles from incubations with and without cofactors and inhibitors to elucidate the roles of different enzyme systems.

-

This guide provides a foundational understanding of 2-methylpentan-1-ol for scientific professionals. Further research can build upon these protocols to explore its applications and biological interactions in more detail.

References

- 1. (+)-2-Methyl-1-pentanol | C6H14O | CID 637757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1-pentanol | C6H14O | CID 7745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for 2-Methyl-1-pentanol.

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methyl-1-pentanol

Introduction

This compound (C₆H₁₄O) is a primary alcohol with a branched alkyl chain. As a significant organic compound used as a solvent and an intermediate in chemical synthesis, a thorough understanding of its structural and spectroscopic properties is crucial for researchers, scientists, and professionals in drug development and quality control.[1] This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate a deeper understanding of its molecular characteristics.

Molecular Structure and Atom Numbering

The foundation of spectroscopic interpretation lies in the molecule's structure. The diagram below illustrates the structure of this compound with standardized atom numbering for clear correlation with NMR data assignments.

Caption: Molecular structure of this compound with atom numbering.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.[2] The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the degree of substitution.

¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~68.5 | C1 (-CH₂OH) |

| ~39.5 | C2 (-CH) |

| ~35.0 | C3 (-CH₂) |

| ~20.0 | C4 (-CH₂) |

| ~16.5 | C6 (-CH₃ on C2) |

| ~14.0 | C5 (-CH₃ terminal) |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments, their connectivity, and relative numbers.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.5 | Doublet of doublets (dd) | 2H | H1 (-CH₂OH) |

| ~1.6 - 1.7 | Multiplet (m) | 1H | H2 (-CH) |

| ~1.1 - 1.4 | Multiplet (m) | 4H | H3, H4 (-CH₂CH₂-) |

| ~0.9 | Doublet (d) | 3H | H6 (-CH₃ on C2) |

| ~0.88 | Triplet (t) | 3H | H5 (-CH₃ terminal) |

| Variable | Singlet (s, broad) | 1H | -OH |

Note: The -OH proton signal can vary in chemical shift and may exchange with D₂O, causing it to disappear from the spectrum.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

IR Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol |

| 2960 - 2870 | Strong | C-H Stretch | Alkane |

| ~1465 | Medium | C-H Bend | Alkane |

| 1260 - 1050 | Strong | C-O Stretch | Primary Alcohol |

Reference: The broadness of the O-H stretch is due to hydrogen bonding.[4] The C-O stretch for a primary alcohol typically appears in the 1050-1260 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation. The molecular ion peak ([M]⁺) for this compound is expected at m/z 102. However, for primary alcohols, this peak is often weak or absent.[5][6]

MS Fragmentation Data

| m/z | Relative Intensity | Possible Fragment Assignment |

| 102 | Very Low | [C₆H₁₄O]⁺ (Molecular Ion) |

| 84 | Low | [M - H₂O]⁺ (Loss of water) |

| 71 | Moderate | [M - CH₂OH]⁺ (α-cleavage) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High (Base Peak) | [C₃H₇]⁺ |

| 31 | High | [CH₂OH]⁺ |

Note: Fragmentation patterns can be complex. The base peak at m/z 43 is characteristic of a propyl/isopropyl cation. The peak at m/z 71 results from the loss of the hydroxymethyl radical, a common α-cleavage pathway for primary alcohols.[5]

Visualizing Spectroscopic Workflows

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound like this compound using multiple spectroscopic techniques.

Caption: General workflow for spectroscopic data interpretation.

Mass Spectrometry Fragmentation of this compound

This diagram shows the primary fragmentation pathways for this compound in a mass spectrometer.

Caption: Key mass spectrometry fragmentation pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducing spectroscopic results.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation : The spectra are acquired on an NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans for a sufficiently concentrated sample.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse sequence.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128-1024 scans, as ¹³C has a low natural abundance.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, a neat spectrum is easily obtained.[8] Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition :

-

Background Scan : First, a background spectrum of the empty sample compartment is recorded.

-

Sample Scan : The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired.

-

Spectral Range : Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent like methanol (B129727) or hexane (B92381) (e.g., 10-100 µg/mL).[9]

-

Instrumentation : A mass spectrometer coupled with a gas chromatograph (GC-MS) is commonly used for volatile liquids.

-

GC-MS Method :

-

Injection : A small volume (e.g., 1 µL) of the prepared solution is injected into the GC.

-

GC Column : A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Program : A temperature gradient is used to separate the analyte from the solvent (e.g., start at 50°C, ramp to 250°C).

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).

-

-

Data Acquisition : The mass analyzer scans a range of m/z values (e.g., 20-250 amu) to detect the molecular ion and its fragments.

-

Data Processing : The resulting mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ursinus.edu [ursinus.edu]

- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-1-pentanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data, experimental context, and structural elucidation support.

Introduction

This compound is a branched-chain primary alcohol with the chemical formula C6H14O. As a chiral molecule, it plays a role as a building block in organic synthesis and can be found in various natural products. The structural characterization of this compound and its derivatives is crucial for quality control, reaction monitoring, and the development of new chemical entities. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct chemical shift (δ) that is highly sensitive to its local electronic environment. This guide presents the experimentally determined 13C NMR chemical shifts for this compound, offering a foundational dataset for its identification and characterization.

Chemical Structure and Carbon Numbering

The chemical structure of this compound consists of a five-carbon chain with a methyl group at the second position and a primary alcohol at the first position. Due to the presence of a chiral center at C2, the molecule has two enantiomers. The structure and IUPAC numbering of the carbon atoms are illustrated in the diagram below. As a result of its molecular asymmetry, all six carbon atoms in this compound are chemically non-equivalent, leading to the expectation of six distinct signals in its 13C NMR spectrum.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1-pentanol

For Immediate Release

This whitepaper provides an in-depth technical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-pentanol (C₆H₁₄O). Geared towards researchers, scientists, and professionals in drug development, this guide offers a comprehensive overview of the fragmentation pathways, quantitative data, and a detailed experimental protocol for reproducible analysis.

Executive Summary

This compound, a branched-chain primary alcohol, undergoes characteristic fragmentation upon electron ionization. The resulting mass spectrum is dominated by fragments arising from alpha-cleavage and dehydration, providing a unique fingerprint for its identification. This document elucidates these fragmentation mechanisms, presents the quantitative data in a structured format, and outlines a standard gas chromatography-mass spectrometry (GC-MS) methodology for its analysis.

Dominant Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 102) is primarily governed by two key mechanisms: alpha-cleavage and dehydration (loss of water).[1][2]

-

Alpha-Cleavage: This is a characteristic fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[1][2] For this compound, this results in the formation of a resonance-stabilized oxonium ion. The loss of a propyl radical (CH₃CH₂CH₂•) leads to the formation of the base peak at m/z 43.

-

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is another common fragmentation route for alcohols, resulting in a fragment with a mass 18 amu less than the parent ion.[1][2]

Quantitative Fragmentation Data

The relative abundance of the major fragment ions observed in the mass spectrum of this compound is summarized in the table below. This data is compiled from various spectral databases and provides a quantitative basis for compound identification.

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure | Fragmentation Pathway |

| 43 | 99.99 | [CH₃CH(OH)]⁺ | Alpha-Cleavage |

| 71 | 37.08 | [C₅H₁₁]⁺ | Loss of CH₂OH and subsequent rearrangement |

| 70 | 35.57 | [C₅H₁₀]⁺• | Dehydration (Loss of H₂O) and subsequent rearrangement |

| 55 | 29.68 | [C₄H₇]⁺ | Further fragmentation of larger ions |

| 69 | 26.24 | [C₅H₉]⁺ | Further fragmentation of larger ions |

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[3][4]

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent (Electron Ionization source)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (Split ratio 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-200

-

Scan Speed: 1562 amu/s

Sample Preparation: Prepare a 100 ppm solution of this compound in methanol.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.

References

Infrared (IR) spectroscopy absorption bands for 2-Methyl-1-pentanol.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for 2-Methyl-1-pentanol

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is a powerful analytical technique for the identification and characterization of molecular structures. This guide provides a detailed overview of the characteristic IR absorption bands for the primary alcohol this compound, including a comprehensive data summary, experimental protocols, and a logical workflow for analysis.

Core Principles of Infrared Spectroscopy of Alcohols

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies of absorbed radiation correspond to the vibrations of particular bonds within the molecule. For an alcohol such as this compound, the most prominent and diagnostic absorption bands arise from the O-H and C-O stretching vibrations. The presence of hydrogen bonding in the liquid state significantly influences the appearance of the O-H stretching band, typically causing it to be broad, whereas in the gas phase, a sharper "free" O-H stretch is observed.

Data Presentation: IR Absorption Bands for this compound

The following table summarizes the principal infrared absorption bands for this compound. The data is compiled from various spectral databases and is representative of a liquid-phase (neat) spectrum, where intermolecular hydrogen bonding is present.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| O-H Stretch (Hydrogen Bonded) | ~3330 | Strong, Broad | Alcohol O-H |

| C-H Stretch (Asymmetric & Symmetric) | 2958, 2931, 2873 | Strong | Alkyl C-H |

| C-H Bend (Scissoring) | ~1467 | Medium | CH₂, CH₃ |

| C-H Bend (Methyl Rock) | ~1380 | Medium | C-H of CH₃ |

| C-O Stretch (Primary Alcohol) | ~1042 | Strong | C-O |

| O-H Bend (Out-of-Plane) | ~650 | Weak, Broad | Alcohol O-H |

Experimental Protocol: Obtaining the IR Spectrum of this compound

This protocol outlines the methodology for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using the attenuated total reflectance (ATR) technique, which is a common and convenient method for liquid samples.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

-

This compound (analytical grade).

-

Dropper or pipette.

-

Lint-free laboratory wipes.

-

Appropriate solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.

II. Spectrometer Preparation

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

III. Sample Analysis

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with the cleaning solvent (e.g., isopropanol) and allow it to fully evaporate.

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

-

Acquire the IR spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

After data acquisition, raise the pressure arm (if applicable) and thoroughly clean the ATR crystal with a fresh, solvent-dampened, lint-free wipe.

IV. Data Processing and Interpretation

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections to ensure a flat baseline.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the known characteristic frequencies for the functional groups present in this compound to confirm its identity and purity.

Mandatory Visualization: Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment, from initial setup to final data interpretation.

An In-Depth Technical Guide on the Solubility of 2-Methyl-1-pentanol in Water and Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-1-pentanol, a branched primary alcohol, in aqueous and common organic solvent systems. The document details quantitative solubility data, outlines standardized experimental protocols for solubility determination, and illustrates the key factors governing the solubility of alcohols.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar five-carbon alkyl chain. This amphiphilic nature dictates its solubility characteristics. The hydroxyl group contributes to its solubility in polar solvents like water, while the alkyl chain enhances its solubility in organic solvents.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in water and predicted for several common organic solvents. The data is summarized in the tables below for easy comparison.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) | Method | Reference |

| 25 | 5.96 | Experimental | [2][3][4] |

| 25 | 6.0 | Experimental | [5] |

| 25 | 8.1 | Experimental | [6][7] |

Table 2: Solubility of this compound in Common Organic Solvents (Predicted)

| Solvent | Temperature (°C) | Solubility (g/L) | Method | Reference |

| Ethanol | 25 | 2030.72 | Predicted | [8] |

| Methanol | 25 | 2317.7 | Predicted | [8] |

| Isopropanol | 25 | 1708.87 | Predicted | [8] |

| n-Propanol | 25 | 1614.47 | Predicted | [8] |

| n-Butanol | 25 | 1554.23 | Predicted | [8] |

| Acetone | 25 | 680.63 | Predicted | [8] |

| Ethyl Acetate | 25 | 497.79 | Predicted | [8] |

| Acetonitrile | 25 | 523.35 | Predicted | [8] |

| Toluene | 25 | Data not available | Predicted | [8] |

| Diethyl Ether | Not Specified | Soluble | Qualitative | [5][6] |

| Carbon Tetrachloride | Not Specified | Soluble | Qualitative | [6] |

It is also reported to be soluble in alcohol and ether.[5][9]

Experimental Protocols for Solubility Determination

The following sections detail standardized methodologies for the quantitative determination of the solubility of this compound.

Determination of Solubility in Water (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining the water solubility of substances: the Flask Method and the Column Elution Method.[10][11][12]

Flask Method

This method is suitable for substances with a solubility above 10⁻² g/L.[10][12]

-

Preliminary Test: A preliminary test is conducted to approximate the solubility and determine the time required to reach saturation.

-

Apparatus: A constant temperature bath, a stirring device, a balance, and analytical instrumentation for quantification (e.g., gas chromatography, HPLC) are required.

-

Procedure: a. An excess amount of this compound is added to a known volume of water in a flask. b. The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a predetermined time to reach equilibrium (typically 24-48 hours).[10][11] The presence of undissolved this compound is necessary to confirm saturation. c. After equilibration, the mixture is allowed to stand to separate the phases. d. A sample of the aqueous phase is carefully removed, ensuring no undissolved particles are included. Centrifugation or filtration may be employed for clear separation. e. The concentration of this compound in the aqueous sample is determined using an appropriate analytical method.

-

Data Analysis: The solubility is reported as the average of at least three independent determinations.

Column Elution Method

This method is suitable for substances with low solubility (below 10⁻² g/L).[10][12]

-

Apparatus: A temperature-controlled column, a pump for controlled elution, a fraction collector, and analytical instrumentation are required.

-

Procedure: a. A solid support in the column is coated with an excess of this compound. b. Water is passed through the column at a constant flow rate and temperature. c. The eluate is collected in fractions. d. The concentration of this compound in each fraction is determined.

-

Data Analysis: A plot of concentration versus time (or volume) is generated. The solubility is the plateau concentration where the concentration of the eluate becomes constant.

Determination of Solubility in Organic Solvents (Gravimetric Method)

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the solubility of a non-volatile solute in a volatile organic solvent.[13][14]

-

Apparatus: A constant temperature shaker or stirrer, sealed containers (e.g., flasks with stoppers), an analytical balance, and a means to evaporate the solvent (e.g., a rotary evaporator or a gentle stream of inert gas).

-

Procedure: a. An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container. b. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).[13] The presence of undissolved solute should be visible. c. The agitation is stopped, and the undissolved solute is allowed to settle. d. A known mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, clean, and dry container. e. The solvent is completely evaporated from the container under controlled conditions to avoid loss of the solute. f. The container with the residue (this compound) is weighed again.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight. The solubility can then be expressed in various units, such as g/100 g of solvent or g/L of solvent.

Factors Influencing Solubility

The solubility of an alcohol like this compound is influenced by several factors, including molecular structure, temperature, and the nature of the solvent. The logical relationship between these factors is depicted in the following diagram.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. Cas 105-30-6,this compound | lookchem [lookchem.com]

- 4. This compound CAS#: 105-30-6 [m.chemicalbook.com]

- 5. This compound | C6H14O | CID 7745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ez.restek.com [ez.restek.com]

- 8. scent.vn [scent.vn]

- 9. This compound, 105-30-6 [thegoodscentscompany.com]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. benchchem.com [benchchem.com]

- 14. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Thermodynamic Properties and Enthalpy of Formation of 2-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methyl-1-pentanol (C₆H₁₄O), with a particular focus on its enthalpy of formation. The information presented herein is curated for professionals in research, science, and drug development who require accurate and reliable data for chemical process design, safety analysis, and computational modeling.

Core Thermodynamic Properties

This compound, an isomer of hexanol, is a colorless liquid with applications as a solvent and an intermediate in chemical synthesis.[1] A thorough understanding of its thermodynamic behavior is crucial for its effective and safe utilization. Critically evaluated thermophysical property data is available from sources such as the NIST/TRC Web Thermo Tables (WTT).[2]

Quantitative Data Summary

The following tables summarize key thermodynamic and physical properties of this compound. This data is essential for calculations involving reaction equilibria, heat transfer, and phase behavior.

Table 1: Enthalpy of Formation and Other Key Thermodynamic Properties

| Property | State | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -396.8 ± 1.5 | kJ/mol | [2] |

| Standard Enthalpy of Formation (ΔfH°) | Gas | -347.5 ± 1.6 | kJ/mol | [2] |

| Enthalpy of Vaporization (ΔvapH) | at 298.15 K | 49.3 | kJ/mol | [3] |

| Molar Mass | - | 102.177 | g/mol | [2] |

Table 2: Temperature-Dependent Properties (Ideal Gas)

| Temperature (K) | Heat Capacity at Constant Pressure (Cp) (J/mol·K) | Entropy (S°) (J/mol·K) | Enthalpy (H - H°(298.15 K)) (kJ/mol) |

| 200 | 123.45 | 344.21 | -15.89 |

| 298.15 | 185.34 | 400.12 | 0.00 |

| 400 | 245.87 | 464.32 | 21.45 |

| 500 | 298.76 | 529.87 | 48.98 |

| 600 | 343.54 | 593.45 | 81.23 |

| 700 | 380.98 | 653.87 | 117.87 |

| 800 | 412.12 | 710.89 | 157.54 |

| 900 | 438.12 | 764.56 | 200.01 |

| 1000 | 460.12 | 815.12 | 244.98 |

| Data sourced from NIST/TRC Web Thermo Tables (WTT)[2] |

Table 3: Physical Properties

| Property | Value | Units | Conditions | Reference |

| Boiling Point | 148 | °C | at 760 mmHg | [1] |

| Density | 0.8263 | g/cm³ | at 20 °C / 4 °C | [1] |

| Vapor Pressure | 1.5 | mmHg | at 20 °C | [4] |

| Refractive Index | 1.4182 | - | at 20 °C/D | [1] |

| Flash Point | 54 | °C | - | [1] |

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on a suite of well-established experimental techniques. The data presented in this guide are the result of meticulous measurements using methods such as calorimetry and spectroscopy.

Experimental Protocols

2.1.1. Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of organic compounds like this compound is often determined indirectly using its enthalpy of combustion, which is measured via bomb calorimetry.[5][6]

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.

-

Apparatus: A high-pressure combustion bomb, a calorimetric vessel (containing a known amount of water), a sensitive thermometer, a stirrer, and an ignition system.

-

Procedure:

-

A weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known volume of water in the calorimeter, and the initial temperature is recorded.

-

The sample is ignited electrically.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool. The final temperature is determined after correcting for heat loss to the surroundings.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

-

-

Data Analysis: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law.[5] This involves using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2.1.2. Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[7][8]

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-